molecular formula C8H10O2 B597479 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) CAS No. 195991-41-4

2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Cat. No.: B597479
CAS No.: 195991-41-4
M. Wt: 138.166
InChI Key: ZGRIMXOHJFYSJP-UHFFFAOYSA-N
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Description

Contextualization of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) within Unsaturated Aldehyde and Ketone Chemistry

2,4-Heptadienal, 4-methyl-6-oxo- (9CI) belongs to the class of α,β-unsaturated aldehydes and ketones. This classification is significant as the conjugated system of double bonds (C=C-C=C-C=O) dictates its chemical reactivity. The electron-withdrawing nature of the carbonyl group extends through the conjugated diene system, creating electrophilic centers at the carbonyl carbon and the β- and δ-carbons. This electronic arrangement makes the molecule susceptible to both 1,2-additions (at the carbonyl group) and conjugate additions (at the β- or δ-positions).

The reactivity of α,β-unsaturated aldehydes and ketones is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. These compounds can undergo a variety of transformations, including Michael additions, Diels-Alder reactions, and various cycloadditions, making them valuable intermediates in the synthesis of natural products and pharmaceuticals.

Historical Perspectives on the Discovery and Initial Academic Inquiry of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

In contrast, the related isomer, (2E,4E)-2-methyl-6-oxohepta-2,4-dienal, has been identified and is commercially available. lookchem.compharmaffiliates.com This suggests that research into substituted heptadienal systems has occurred, but the specific 4-methyl-6-oxo isomer remains obscure.

Significance of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Specific Academic Domains

Due to the limited research, the significance of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in any specific academic domain has not been established. However, based on the known activities of similar structured compounds, some potential areas of interest can be hypothesized.

The isomeric compound, 2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI), is noted for its potential use as a flavoring agent and in the pharmaceutical and personal care industries due to its antimicrobial and anti-inflammatory properties. lookchem.com The parent compound, 2,4-Heptadienal, is a known flavor and fragrance component. nih.gov It is plausible that 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) could exhibit similar biological activities or sensory properties, but this remains to be experimentally verified.

Overview of Research Gaps and Unexplored Areas for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The most significant research gap concerning 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) is its fundamental characterization. The following areas represent completely unexplored avenues of research:

Synthesis and Characterization: There are no published, readily accessible methods for the synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). Consequently, comprehensive spectroscopic data (NMR, IR, MS) and physicochemical properties are not available.

Chemical Reactivity: The specific reactivity of this compound, including its behavior in key organic reactions, has not been investigated.

Biological Activity: There is no research into the potential biological or pharmacological effects of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI).

Natural Occurrence: It is unknown whether this compound exists as a natural product or as a metabolite in any organism.

In essence, 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) represents a molecule with a defined structure but a completely unwritten chapter in the book of chemical research.

Chemical and Physical Data

Table 1: Physicochemical Properties of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) and Related Compounds

Property2,4-Heptadienal, 4-methyl-6-oxo- (9CI)(2E,4E)-2-methyl-6-oxohepta-2,4-dienal(2E,4E)-2,4-Heptadienal
Molecular Formula C₈H₁₀O₂ chemspider.comC₈H₁₀O₂ lookchem.comC₇H₁₀O nih.gov
Molecular Weight 138.16 g/mol chemspider.com138.16 g/mol lookchem.com110.15 g/mol nih.gov
Appearance Data not availableColorless to pale yellow liquid lookchem.comSlightly yellow liquid nih.gov
Odor Data not availableStrong, fruity odor lookchem.comFatty, green aroma nih.gov
Boiling Point Data not availableData not available84-84.5 °C nih.gov
Density Data not availableData not available0.881 g/mL at 25 °C nih.gov
Refractive Index Data not availableData not available1.534 (lit.) nih.gov
Solubility Data not availableData not availableInsoluble in water; soluble in fixed oils and ethanol. nih.gov
CAS Number Data not available (ChemSpider ID: ZGRIMXOHJFYSJP-FZWLCVONSA-N) chemspider.com129454-99-5 lookchem.com4313-03-5 nih.gov

Properties

CAS No.

195991-41-4

Molecular Formula

C8H10O2

Molecular Weight

138.166

IUPAC Name

4-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(4-3-5-9)6-8(2)10/h3-6H,1-2H3

InChI Key

ZGRIMXOHJFYSJP-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)C=CC=O

Synonyms

2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci

Chemo- and Regioselective Synthesis Strategies for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The key challenge in synthesizing 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) lies in the selective formation of the dienal moiety while managing the reactivity of the ketone. Chemo- and regioselective strategies are therefore paramount.

Total Synthesis Approaches to 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

A total synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) would likely involve a stepwise construction of the carbon skeleton followed by functional group manipulations. One potential approach could begin with a protected keto-aldehyde as a key building block. For instance, a Knoevenagel condensation between a suitable phosphonium (B103445) ylide and a protected keto-aldehyde could establish the C2-C3 double bond. Subsequent Horner-Wadsworth-Emmons olefination would then form the C4-C5 double bond with high stereoselectivity, yielding the desired (2E,4E)-dienal skeleton. The final step would involve the deprotection of the ketone to yield the target molecule. The choice of protecting groups would be critical to ensure compatibility with the reaction conditions used in the olefination steps.

Another strategy could involve the use of a pre-formed dienal synthon, which would then be reacted with a nucleophile to introduce the keto-functionalized side chain. This approach, however, may present challenges in controlling the regioselectivity of the addition to the conjugated system.

Convergent and Divergent Synthetic Routes for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Conversely, a divergent synthesis could start from a common precursor that is elaborated into a variety of related structures, including the target molecule. wikipedia.org For example, a common intermediate could be a protected 4-methyl-2,4,6-heptatrienal. Selective oxidation of the terminal double bond could then yield the desired 6-oxo functionality. This approach would be particularly useful for creating a library of related compounds for structure-activity relationship studies.

Organometallic Catalysis in the Preparation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Precursors

Organometallic catalysis is a powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups with high selectivity. nih.govnumberanalytics.com In the synthesis of precursors for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI), transition-metal-catalyzed cross-coupling reactions are particularly relevant. For instance, a Suzuki or Stille coupling could be employed to join a vinyl halide with a vinyl boronic acid or stannane, respectively, to construct the dienal backbone. nih.gov

Palladium-catalyzed reactions are especially versatile. For example, a Heck-type reaction could be used to couple an aryl or vinyl halide with an alkene, providing a route to substituted dienal systems. mdpi.com The use of specific ligands can influence the regioselectivity and stereoselectivity of these reactions, which is crucial for establishing the desired (2E,4E) configuration of the double bonds.

The following table summarizes potential organometallic reactions for the synthesis of dienal precursors:

Reaction TypePrecursorsCatalyst/ReagentProduct TypeReported Yields for Analogous Systems
Suzuki CouplingVinyl halide, Vinylboronic acidPd(PPh₃)₄, baseConjugated diene70-95%
Stille CouplingVinyl halide, VinylstannanePdCl₂(PPh₃)₂, CuIConjugated diene65-90%
Heck ReactionVinyl halide, AlkenePd(OAc)₂, P(o-tol)₃, baseSubstituted diene60-85%

Enantioselective and Diastereoselective Synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

While the target molecule itself is achiral, the principles of enantioselective and diastereoselective synthesis are highly relevant for the construction of related chiral analogs or for controlling the stereochemistry of intermediates in a more complex synthesis. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. youtube.com

For instance, an asymmetric aldol (B89426) reaction could be used to set a stereocenter that could then direct the formation of subsequent stereocenters. The use of chiral organocatalysts, such as proline derivatives, has proven effective in promoting enantioselective aldol reactions between aldehydes and ketones. beilstein-journals.org The CBS reduction, which employs a chiral oxazaborolidine catalyst, is a reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which could be valuable intermediates. youtube.com

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. rsc.orgresearchgate.net For example, in a synthesis starting from a chiral precursor, the existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another.

Green Chemistry Principles Applied to the Synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. pnas.org In the synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI), several green chemistry principles can be applied. Atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key consideration. pnas.org Catalytic reactions, such as the organometallic methods discussed above, are inherently more atom-economical than stoichiometric reactions.

The use of greener solvents, such as water or supercritical CO₂, can significantly reduce the environmental footprint of a synthesis. pnas.org Additionally, the development of solvent-free reaction conditions is a major goal in green chemistry. nih.gov For example, Knoevenagel condensations, which can be used to form carbon-carbon double bonds, have been successfully carried out in the absence of a solvent, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net

Flow Chemistry and Continuous Processing for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org For the synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI), a multi-step flow process could be envisioned where intermediates are generated and immediately used in the next reaction step, a concept known as telescoping. rsc.org

The following table outlines the potential benefits of flow chemistry for key reaction types in the synthesis of the target compound:

Reaction TypeAdvantage in Flow Chemistry
Aldol CondensationImproved temperature control, reduced side reactions. beilstein-journals.org
Olefination ReactionsPrecise control of stoichiometry and reaction time.
Catalytic HydrogenationSafe handling of hydrogen gas, efficient catalyst use.
Oxidation ReactionsEnhanced safety for exothermic processes. rsc.org

Mechanistic Investigations of 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci Reactivity

Electrophilic and Nucleophilic Addition Reactions of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

No specific studies on the electrophilic and nucleophilic addition reactions of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) were found.

Pericyclic Reactions Involving the Diene System of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

There is no available research detailing the involvement of the diene system of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in pericyclic reactions.

Oxidative Transformations of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Information regarding the oxidative transformations of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) is not present in the current scientific literature.

Reductive Transformations of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Specific reductive transformations for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) have not been documented.

Rearrangement Reactions of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

There are no published studies on the rearrangement reactions of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI).

Photochemical Reactivity of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The photochemical reactivity of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) has not been investigated in the available literature.

Theoretical and Computational Studies of 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci

Quantum Chemical Calculations on the Electronic Structure and Conformation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Quantum chemical calculations would be instrumental in understanding the fundamental properties of 2,4-Heptadienal, 4-methyl-6-oxo-. Using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory), researchers could determine the molecule's optimized geometry, identifying the most stable spatial arrangement of its atoms. These calculations would also reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is crucial for predicting the molecule's reactivity and kinetic stability.

A conformational analysis would identify various stable isomers (conformers) and the energy barriers between them. For a flexible molecule like 2,4-Heptadienal, 4-methyl-6-oxo-, with its rotatable single bonds, multiple low-energy conformations are likely to exist, which could influence its chemical behavior.

Table 1: Hypothetical Data from Quantum Chemical Calculations

ParameterHypothetical ValueMethod
Optimized Ground State Energy-X.XXXX HartreesDFT (B3LYP/6-31G)
HOMO Energy-Y.YY eVDFT (B3LYP/6-31G)
LUMO Energy-Z.ZZ eVDFT (B3LYP/6-31G)
HOMO-LUMO GapA.AA eVDFT (B3LYP/6-31G)
Dipole MomentB.BB DebyeDFT (B3LYP/6-31G*)

Molecular Dynamics Simulations of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Various Environments

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of 2,4-Heptadienal, 4-methyl-6-oxo- over time, both in isolation and in different solvent environments (e.g., in a non-polar solvent like hexane (B92381) or a polar solvent like water). By simulating the motion of atoms and molecules, MD can predict how the compound's conformation changes and how it interacts with surrounding molecules.

These simulations would be valuable for understanding its solubility, diffusion characteristics, and how its reactive sites might be shielded or exposed in different chemical environments. The results would be crucial for predicting its behavior in complex systems.

Prediction of Spectroscopic Parameters for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. For 2,4-Heptadienal, 4-methyl-6-oxo-, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

Furthermore, calculations of vibrational frequencies would allow for the theoretical prediction of its infrared (IR) and Raman spectra. These predicted spectra could be compared with experimental data to confirm the molecule's structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could also be calculated to assist in structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterHypothetical Value
UV-Vis (TD-DFT)λmaxXXX nm
IR SpectroscopyCarbonyl (C=O) stretch~1700-1720 cm⁻¹
IR SpectroscopyAlkene (C=C) stretch~1600-1650 cm⁻¹
¹³C NMRCarbonyl Carbon (C=O)~190-200 ppm
¹H NMRAldehydic Proton (-CHO)~9.5-10.0 ppm

Reaction Mechanism Elucidation for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) using DFT

Density Functional Theory (DFT) is a widely used method for investigating chemical reaction mechanisms. For 2,4-Heptadienal, 4-methyl-6-oxo-, DFT calculations could be employed to study various potential reactions, such as nucleophilic additions to the aldehyde or ketone carbonyl groups, or to the conjugated double bonds.

By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. This information would clarify which reaction pathways are most favorable under different conditions and help in predicting the products of its reactions. For instance, the reactivity of the aldehyde versus the ketone could be computationally compared.

QSAR and QSPR Modeling for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Analogues (excluding human/clinical applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

For analogues of 2,4-Heptadienal, 4-methyl-6-oxo-, QSAR models could be developed to predict their potential as, for example, flavoring agents or precursors in industrial synthesis, based on calculated molecular descriptors. QSPR models could predict physical properties like boiling point, vapor pressure, or solubility for a range of related structures. These models would be valuable for designing new compounds with desired properties without the need for extensive experimental synthesis and testing.

Advanced Analytical and Spectroscopic Methodologies for 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Degradation Product Analysis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying its degradation products. By providing exact mass measurements, HRMS can distinguish between compounds with the same nominal mass, offering a high degree of confidence in identification.

Isotopic Fingerprinting: The isotopic distribution pattern of a molecule, arising from the natural abundance of isotopes of its constituent elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O), serves as a unique fingerprint. For 2,4-Heptadienal, 4-methyl-6-oxo- (C₈H₁₀O₂), HRMS can resolve the isotopic peaks, allowing for the confirmation of its elemental formula. The theoretical isotopic distribution can be calculated and compared with the experimental spectrum to verify the compound's identity. Isotopic labeling, where specific atoms are replaced with their heavier isotopes, can be used in metabolic studies or to track reaction mechanisms involving this compound. acs.orgnih.govyoutube.comnih.govyoutube.com

Degradation Product Analysis: Like other α,β-unsaturated carbonyl compounds, 2,4-Heptadienal, 4-methyl-6-oxo- is susceptible to degradation through oxidation, polymerization, or other reactions. HRMS, often coupled with liquid chromatography (LC-MS), is instrumental in separating and identifying these degradation products, even at trace levels. waters.comlongdom.orgnih.govacs.org The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to the degradation products, providing insights into the degradation pathways.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of the Related Compound (e,e)-2-methyl-6-oxohepta-2,4-dienol (B1237186) (C₈H₁₂O₂) *

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 141.09100 131.0
[M+Na]⁺ 163.07294 137.7
[M-H]⁻ 139.07644 129.9
[M+NH₄]⁺ 158.11754 152.1
[M+K]⁺ 179.04688 136.0
[M+H-H₂O]⁺ 123.08098 126.8
[M+HCOO]⁻ 185.08192 151.9
[M+CH₃COO]⁻ 199.09757 172.0

*Data is for a related compound and serves for illustrative purposes due to the lack of specific experimental data for 2,4-Heptadienal, 4-methyl-6-oxo-. nih.govuni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules, including their stereochemistry. Multi-dimensional NMR experiments provide information about the connectivity of atoms and their spatial relationships.

For 2,4-Heptadienal, 4-methyl-6-oxo-, which has two double bonds, the (E/Z) configuration of these bonds is a key stereochemical feature.

¹H NMR: The coupling constants (J-values) between the vinylic protons can be used to determine the stereochemistry of the double bonds. Large coupling constants (typically 12-18 Hz) are indicative of a trans (E) configuration, while smaller coupling constants (typically 6-12 Hz) suggest a cis (Z) configuration. The protons on the β-carbon of α,β-unsaturated carbonyl compounds are typically observed at lower fields (deshielded) compared to standard alkenic protons. libretexts.org

¹³C NMR: The chemical shifts of the carbon atoms also provide information about the electronic environment and stereochemistry. The carbonyl carbon of ketones and aldehydes typically appears in the range of 190-220 ppm. netlify.app Conjugation to a double bond generally causes an upfield shift of the carbonyl carbon signal. netlify.app

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

While specific NMR data for 2,4-Heptadienal, 4-methyl-6-oxo- is not publicly available, the general principles of NMR analysis of α,β-unsaturated systems can be applied. libretexts.orgnetlify.appnih.govlibretexts.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for α,β-Unsaturated Aldehydes and Ketones *

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO) 9.0 - 10.0 190 - 200
Ketone Carbonyl (C=O) - 195 - 220
α-Carbon to Carbonyl 2.0 - 2.5 30 - 40
β-Carbon to Carbonyl (vinylic) 6.5 - 7.5 125 - 155
α-Carbon to Carbonyl (vinylic) 5.8 - 6.8 120 - 140
Methyl Group (CH₃) 0.9 - 2.5 10 - 30

*These are general ranges and the exact values for 2,4-Heptadienal, 4-methyl-6-oxo- would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule based on its molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of 2,4-Heptadienal, 4-methyl-6-oxo- is expected to show characteristic absorption bands for its functional groups. The C=O stretching vibrations for the aldehyde and ketone groups will be prominent. For α,β-unsaturated aldehydes and ketones, the C=O stretching frequency is typically observed at a lower wavenumber (1685-1710 cm⁻¹) compared to their saturated counterparts due to conjugation. libretexts.org The C=C stretching vibrations of the dienal system will also be present in the 1600-1650 cm⁻¹ region. The C-H stretching of the aldehyde group appears as a distinctive pair of bands around 2720 and 2820 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. The C=C double bonds of the conjugated system are expected to give strong Raman signals due to their polarizability. This makes Raman spectroscopy particularly useful for studying the conformation of the dienal backbone. Both FT-IR and Raman spectroscopy are sensitive to conformational changes, and theoretical calculations (e.g., Density Functional Theory, DFT) can be used to predict the vibrational spectra for different conformers and compare them with experimental data to determine the most stable conformation in different phases. nih.govnih.govselcuk.edu.tr

Table 3: Expected Characteristic Vibrational Frequencies for 2,4-Heptadienal, 4-methyl-6-oxo- *

Functional Group FT-IR Frequency (cm⁻¹) Raman Intensity
C-H stretch (aldehyde) 2820, 2720 Weak
C=O stretch (aldehyde) 1685 - 1705 Medium
C=O stretch (ketone) 1670 - 1690 Medium
C=C stretch (conjugated) 1600 - 1650 Strong
C-H bend (alkene) 960 - 990 (E-isomer) Medium

*These are expected ranges and the exact frequencies would need to be determined experimentally.

X-ray Crystallography and Electron Diffraction Studies of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Derivatives

X-ray crystallography and electron diffraction are powerful techniques for determining the three-dimensional structure of molecules in the solid state with atomic resolution.

X-ray Crystallography: To perform X-ray crystallography, a single crystal of the compound is required. For a liquid compound like 2,4-Heptadienal, 4-methyl-6-oxo-, it would first need to be crystallized, which can be challenging. An alternative and often more successful approach is to prepare a solid derivative of the molecule. For example, reaction with a suitable reagent to form a crystalline hydrazone or semicarbazone derivative could provide a sample suitable for X-ray diffraction analysis. The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state, definitively establishing the stereochemistry of the double bonds.

Electron Diffraction: Gas-phase electron diffraction can be used to determine the structure of volatile compounds. This technique could potentially be applied to 2,4-Heptadienal, 4-methyl-6-oxo- to determine its average molecular structure in the gaseous state.

Currently, there are no published X-ray crystallography or electron diffraction studies specifically for 2,4-Heptadienal, 4-methyl-6-oxo- or its simple derivatives in the public scientific literature.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Trace Analysis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile compounds like 2,4-Heptadienal, 4-methyl-6-oxo-. The gas chromatograph separates the compound from impurities based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides a mass spectrum of the eluted compound, allowing for its identification. For α,β-unsaturated aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic properties and detection limits. nih.govmdpi.comresearchgate.netresearchgate.net GC-MS can be used to determine the purity of a sample by quantifying the peak area of the target compound relative to any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For carbonyl compounds, derivatization with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to create derivatives that are readily detectable by UV or mass spectrometry. waters.comlongdom.orgsci-hub.se This is particularly useful for trace analysis in complex matrices. High-performance liquid chromatography (HPLC) coupled with a UV detector is also a common method for the analysis of these DNPH derivatives.

Table 4: General Chromatographic Conditions for the Analysis of α,β-Unsaturated Aldehydes *

Technique Column Type Mobile/Carrier Gas Detector
GC-MS Capillary column (e.g., DB-5ms, HP-5ms) Helium Mass Spectrometer (EI, CI)
LC-MS Reversed-phase (e.g., C18) Acetonitrile/Water gradient Mass Spectrometer (ESI, APCI)
HPLC-UV Reversed-phase (e.g., C18) Acetonitrile/Water gradient UV Detector (for DNPH derivatives)

*These are general conditions and would need to be optimized for the specific analysis of 2,4-Heptadienal, 4-methyl-6-oxo-.

Biochemical and Enzymatic Transformations of 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci Non Human Focus

Microbial Biotransformation Pathways of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

A comprehensive search of scientific literature and databases has yielded no specific studies detailing the microbial biotransformation pathways of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). While microorganisms, particularly fungi and bacteria, are well-known for their ability to metabolize a wide array of organic compounds, including aldehydes and ketones, the specific interactions between microbes and this particular compound have not been documented. nih.govmdpi.com

General microbial transformation of α,β-unsaturated aldehydes can involve reduction of the carbon-carbon double bond and/or reduction of the aldehyde group to an alcohol, or oxidation to a carboxylic acid. nih.govresearchgate.net Filamentous fungi, for instance, possess diverse enzymatic systems, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups or perform other oxidative modifications on various substrates. nih.govresearchgate.net However, without direct experimental evidence, any proposed pathway for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) would be purely speculative.

Enzymatic Reduction and Oxidation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

There is no direct evidence in the scientific literature of specific enzymes that catalyze the reduction or oxidation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). Generally, enzymes such as aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs) are responsible for the biotransformation of aldehydes. nih.govnih.govnih.gov AKRs typically catalyze the NADPH-dependent reduction of aldehydes and ketones to their corresponding alcohols. nih.govnih.gov For an α,β-unsaturated aldehyde like 2,4-Heptadienal, 4-methyl-6-oxo-, reduction could potentially occur at the aldehyde, the ketone, or the double bonds. wikipedia.orgorganic-chemistry.org

Aldehyde dehydrogenases, on the other hand, catalyze the oxidation of aldehydes to carboxylic acids. nih.gov Given the presence of both an aldehyde and a ketone group in 2,4-Heptadienal, 4-methyl-6-oxo-, multiple enzymatic modifications are theoretically possible. However, no studies have isolated or characterized an enzyme with demonstrated activity on this specific substrate.

Role of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) as a Substrate or Product in Defined Biochemical Pathways (e.g., plant metabolism, microbial biosynthesis)

Current scientific literature does not define a role for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) as a substrate or product in any specific, well-characterized biochemical pathway in plants or microbes. The compound has been identified as a product in studies related to the atmospheric oxidation of m-xylene, suggesting an atmospheric, rather than a biological, origin in these contexts. researchgate.netacs.orgacs.org

While plants and microbes produce a vast array of secondary metabolites, including polyketides which can be structurally complex, there is no evidence to suggest that 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) is a natural product of their metabolism. nih.govrsc.orgescholarship.orgbris.ac.uknih.gov

Investigation of Enzymes Interacting with 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) (e.g., aldehyde dehydrogenases, reductases)

As stated previously, there are no published investigations that have specifically studied the interaction of enzymes like aldehyde dehydrogenases or reductases with 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). While many reductases and dehydrogenases have broad substrate specificities, the affinity and catalytic efficiency for this particular compound remain unknown. uniprot.orgasm.orgfrontiersin.org

Table 1: General Classes of Enzymes Potentially Involved in Unsaturated Aldehyde Metabolism

Enzyme ClassGeneral FunctionPotential Reaction with 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) (Hypothetical)
Aldo-Keto Reductases (AKRs)Reduction of aldehydes and ketones to alcohols.Reduction of the aldehyde and/or ketone group.
Aldehyde Dehydrogenases (ALDHs)Oxidation of aldehydes to carboxylic acids.Oxidation of the aldehyde group.
Ene-ReductasesReduction of activated C=C double bonds.Reduction of the dienal double bonds.
Cytochrome P450 MonooxygenasesHydroxylation and other oxidative modifications.Introduction of hydroxyl groups or other modifications.

This table is for illustrative purposes based on general enzymatic functions and does not represent experimentally verified interactions with 2,4-Heptadienal, 4-methyl-6-oxo- (9CI).

Biosynthetic Precursors and Derivatives of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Natural Systems

There is no information available in the scientific literature regarding the biosynthetic precursors or natural derivatives of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in any biological system. The compound's known origin is from the atmospheric photo-oxidation of anthropogenic precursors like m-xylene. researchgate.netresearchgate.netacs.org This suggests that its presence in the environment is more likely a result of chemical processes in the atmosphere rather than biological synthesis.

Despite the detailed structural information available for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI), there is a profound lack of research into its biochemical and enzymatic transformations in non-human systems. The scientific community has not published studies on its microbial biotransformation, the specific enzymes that may act upon it, its role in metabolic pathways, or its natural biosynthesis. The primary context in which this molecule is mentioned is atmospheric chemistry. Consequently, the information required to fulfill the detailed outline of this article is not present in the current body of scientific knowledge. Further research would be necessary to elucidate the potential interactions of this compound within biological systems.

Information Scarcity Hinders Environmental Fate Analysis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The lack of available research prevents a detailed analysis of the environmental behavior and persistence of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). Understanding these environmental processes is crucial for assessing the potential impact of a chemical on ecosystems. Such studies typically involve laboratory experiments and field monitoring to determine how a compound transforms and breaks down under various environmental conditions.

Without dedicated studies on 2,4-Heptadienal, 4-methyl-6-oxo- (9CI), it is not possible to provide scientifically accurate information on its:

Photodegradation Mechanisms: How the compound is broken down by sunlight in the atmosphere and in water.

Biodegradation Pathways: The processes by which microorganisms in soil and water metabolize the compound.

Hydrolytic Stability: The rate at which the compound reacts with water under different environmental pH levels.

Formation of Secondary Metabolites: The identification of transformation products that may be formed in the environment.

Environmental Monitoring and Detection Strategies: The analytical methods used to detect and quantify the compound in environmental samples.

Further research is required to elucidate the environmental fate and potential ecological effects of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI).

Chemical Derivatization and Functionalization of 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci

Synthesis of Novel Heterocyclic Compounds from 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The structure of 2,4-Heptadienal, 4-methyl-6-oxo- is highly suitable for the synthesis of various heterocyclic systems. The 1,3-dicarbonyl-like relationship between the aldehyde and ketone functionalities, separated by a conjugated system, allows it to act as a precursor in cyclocondensation reactions.

Predicted Reactions:

Pyrazoles: Reaction with hydrazine (B178648) derivatives would likely lead to the formation of pyrazoles. The initial reaction would involve the condensation of hydrazine with the more reactive aldehyde group, followed by intramolecular cyclization involving the ketone and subsequent dehydration.

Pyrimidines: Condensation with urea, thiourea, or amidines is a standard method for pyrimidine (B1678525) synthesis. The reaction would proceed through the formation of intermediate adducts at the carbonyl centers, followed by cyclization and aromatization.

Pyridines: In reactions like the Hantzsch pyridine (B92270) synthesis, though typically involving β-ketoesters, the reactive 1,3-dicarbonyl-like nature of the molecule could be exploited with an enamine and an ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, which can then be oxidized to a pyridine.

The table below outlines potential heterocyclic syntheses based on the reactivity of related dicarbonyl and dienal compounds.

Heterocycle ClassReagentPotential Product StructureReaction Type
PyrazoleHydrazine (NH₂NH₂)3-methyl-5-(1-methyl-3-oxobutyl)pyrazoleCyclocondensation
PyrimidineUrea (CO(NH₂)₂)4-methyl-6-(1-methyl-3-oxobutyl)pyrimidin-2(1H)-oneCyclocondensation
Pyridine DerivativeAmmonium Acetate, AcetaldehydeSubstituted PyridineMulti-component reaction

Polymerization and Oligomerization Studies Involving 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The conjugated diene system in 2,4-Heptadienal, 4-methyl-6-oxo- makes it a potential monomer for polymerization and oligomerization reactions. The presence of electron-withdrawing carbonyl groups can influence the polymerization mechanism, favoring anionic or radical pathways.

Polymerization: Radical or anionic initiators could induce polymerization across the C=C double bonds. The resulting polymer would feature a backbone with pendant methyl, acetyl, and formyl-substituted groups. The specific regiochemistry (1,2- vs. 1,4-addition to the diene) would depend heavily on reaction conditions.

Oligomerization: Under controlled conditions, dimerization or trimerization could occur. nih.gov For instance, a Diels-Alder dimerization is conceivable, where one molecule acts as the diene and another as the dienophile (with the C2=C3 double bond activated by the aldehyde). Oligomerization is a process where monomers combine to form lower molecular weight polymers (oligomers). nih.govnih.gov This can be mediated by covalent or non-covalent interactions. nih.gov

Conjugate Additions and Cycloadditions to 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The extended conjugated system of the molecule is susceptible to both conjugate additions and cycloaddition reactions, providing pathways to complex acyclic and cyclic structures.

Conjugate Additions (Michael Additions): The molecule presents multiple electrophilic sites for Michael additions. Nucleophiles can potentially attack the C3 or C5 positions. The regioselectivity would be influenced by the nature of the nucleophile and the reaction conditions (kinetic vs. thermodynamic control). For example, soft nucleophiles like cuprates are expected to favor 1,6-addition.

Cycloadditions: The diene component is a prime candidate for [4+2] cycloaddition reactions (Diels-Alder reactions). youtube.com

As a Diene: It can react with various dienophiles (e.g., maleic anhydride (B1165640), acrylates) to form six-membered rings. The electron-withdrawing nature of the carbonyl groups can affect the reactivity and stereoselectivity of the reaction.

As a Dienophile: The C2=C3 double bond, activated by the aldehyde group, could act as a dienophile in reactions with electron-rich dienes.

The table below summarizes predicted outcomes for these reaction types.

Reaction TypeReagent/ConditionsExpected Major Product
Michael AdditionDimethylcuprate (Me₂CuLi)3-ethyl-4-methyl-6-oxo-4-heptenal
Diels-Alder ([4+2] Cycloaddition)Maleic Anhydride (Thermal)A cyclohexene-dicarboxylic anhydride derivative

Design and Synthesis of Ligands or Scaffolds based on 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Structure

The oxygen atoms of the aldehyde and ketone groups make 2,4-Heptadienal, 4-methyl-6-oxo- a candidate for use as a bidentate ligand for various metal ions. More complex ligands can be synthesized through derivatization.

Schiff Base Ligands: Condensation of the aldehyde group with primary amines (e.g., aniline, ethylenediamine) would yield Schiff base ligands. If a diamine is used, a tetradentate ligand could be formed, capable of coordinating with metals like Cu(II), Ni(II), or Co(II) to form stable metal complexes.

Scaffold Development: The molecule's framework can be used as a starting scaffold in medicinal chemistry. Its various functional groups can be selectively modified to create a library of compounds for biological screening. For instance, a related compound, 2,4-Heptadienal, 2-methyl-6-oxo-, is noted for its utility in synthetic chemistry for creating novel compounds. lookchem.com

Chemical Modification for Enhanced Stability or Reactivity of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Selective modification of the functional groups in 2,4-Heptadienal, 4-methyl-6-oxo- can be performed to enhance its stability or to direct its reactivity towards a specific site.

Selective Protection: The aldehyde is generally more reactive than the ketone. It can be selectively protected as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol under acidic conditions). This allows for subsequent chemistry to be performed exclusively at the ketone or the diene system.

Reactivity Enhancement: Conversion of the aldehyde to a more reactive functional group, such as an N-alkenylnitrone via reaction with an N-substituted hydroxylamine, could open up different cycloaddition pathways.

Stability: The conjugated system may be prone to oxidation or polymerization upon storage. The addition of radical inhibitors like BHT (butylated hydroxytoluene) could improve its shelf-life. The parent compound, 2,4-heptadienal, is known to be soluble in oils but insoluble in water. nih.gov

The following table details some potential chemical modifications.

GoalReagentModification
Aldehyde ProtectionEthylene Glycol, p-TsOHForms a 1,3-dioxolane (B20135) at the C1 position
Ketone ReductionSodium Borohydride (NaBH₄) at low temp.Selective reduction of the aldehyde to a primary alcohol
Diene HydrogenationH₂, Lindlar's CatalystSelective hydrogenation of one double bond

Exploration of 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci in Specialized Non Human Applications

Role of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) as a Chemical Precursor in Materials Science

Currently, there is a notable absence of specific research literature detailing the application of 2,4-Heptadienal, 4-methyl-6-oxo- as a chemical precursor in the field of materials science. The unique structure of this α,β-unsaturated aldehyde, featuring both dienal and ketone functionalities, theoretically suggests its potential as a monomer or cross-linking agent in polymer synthesis or as a building block for novel organic materials. However, without dedicated studies, its utility in creating new polymers, resins, or other advanced materials remains speculative. Further research would be required to establish its reactivity, polymerization kinetics, and the properties of any resulting materials.

Applications of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Flavor and Fragrance Research (as an aroma compound or precursor, excluding human consumption/safety)

In the realm of flavor and fragrance research, closely related compounds to 2,4-Heptadienal, 4-methyl-6-oxo- are recognized for their sensory properties. For instance, 2,4-heptadienal is known for its sweet, creamy, and fatty citrus peel notes and is used in citrus flavors like orange and tangerine. thegoodscentscompany.comthegoodscentscompany.com Another related compound, (2E,4E)-2-methyl-6-oxohepta-2,4-dienal, is noted for its strong, fruity odor and its use as a flavor and fragrance ingredient. lookchem.com

However, specific research into the olfactory and gustatory profile of 2,4-Heptadienal, 4-methyl-6-oxo- is not currently available in published literature. The placement of the methyl group at the 4-position would likely influence its aroma profile, potentially creating a unique scent and flavor. Research in this area would involve its synthesis and subsequent evaluation by trained sensory panels to characterize its aroma and taste, thereby determining its potential for non-human applications such as in animal scent enrichment or as a component in fragrance compositions not intended for human use.

Use of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Pest Control Research (e.g., as a pheromone component or attractant, excluding dosage/safety)

The potential application of 2,4-Heptadienal, 4-methyl-6-oxo- in pest control, for example as a pheromone component or an attractant for insects or other pests, is an area that remains unexplored. Many aldehydes and ketones serve as signaling molecules in the insect world. The specific structure of this compound, with its conjugated double bonds and keto group, could potentially mimic a naturally occurring pheromone or act as a kairomone.

To ascertain its utility in this field, research would need to be conducted involving the synthesis of the compound and its subsequent testing in electroantennography (EAG) studies with various pest species to determine if it elicits an olfactory response. Field trials would then be necessary to evaluate its effectiveness as an attractant in traps or as a component in lure-and-kill or mating disruption strategies. Without such research, its role in pest control remains hypothetical.

Investigation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Analytical Chemistry Standards and Reference Materials

For any chemical compound to be utilized as an analytical standard or reference material, its synthesis, purification, and thorough characterization are paramount. This involves confirming its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography (e.g., GC, HPLC).

Currently, there is no indication in the scientific or commercial literature that 2,4-Heptadienal, 4-methyl-6-oxo- has been synthesized to the level of purity required for it to serve as a certified reference material. The development of such a standard would be a prerequisite for its accurate quantification in any future research or application, for instance, in metabolic studies or environmental monitoring, should it be identified as a relevant compound in those contexts.

Application of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in Chemical Biology Probes (non-human, non-clinical)

The use of small molecules as chemical probes to investigate biological processes is a cornerstone of chemical biology. The electrophilic nature of the α,β-unsaturated aldehyde in 2,4-Heptadienal, 4-methyl-6-oxo- suggests it could potentially act as a covalent modifier of nucleophilic residues in proteins, such as cysteine or lysine. This reactivity could be harnessed to develop probes for studying enzyme function or protein-protein interactions in non-human, non-clinical research settings.

However, the design and application of a chemical probe require extensive research. This would include the synthesis of the compound, often with a reporter tag (e.g., a fluorophore or biotin), followed by studies to assess its reactivity, selectivity, and effects on biological systems in vitro. As of now, there are no published studies that have investigated or established the use of 2,4-Heptadienal, 4-methyl-6-oxo- as a chemical biology probe.

Future Directions and Emerging Research Avenues for 2,4 Heptadienal, 4 Methyl 6 Oxo 9ci

Integration of Artificial Intelligence and Machine Learning in 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Research

The application of artificial intelligence (AI) and machine learning (ML) in chemical research is expanding rapidly, offering powerful tools for prediction, analysis, and discovery. arxiv.orgarxiv.org For a compound like 2,4-Heptadienal, 4-methyl-6-oxo- (9CI), which likely possesses distinct flavor and aroma properties due to its unsaturated carbonyl structure, AI and ML can open up several research avenues. nih.govacs.org

Predictive Modeling of Sensory Properties: Machine learning models are increasingly used to predict the sensory characteristics of molecules. sciopen.comnih.gov By training algorithms on large datasets of known flavor compounds, it would be possible to predict the taste and odor profile of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). acs.orgnih.gov This in silico approach can significantly reduce the need for extensive sensory panel testing, accelerating the discovery and characterization of new flavor ingredients. acs.org

Generative Models for Novel Flavor Design: Beyond prediction, generative ML models can design new molecules with desired properties. acs.orgresearchgate.net By learning the chemical features associated with specific flavors, these models could propose novel derivatives of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) with enhanced or modified sensory profiles. researchgate.net

Table 1: Potential Machine Learning Applications in 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Research

Research AreaMachine Learning TechniquePotential Outcome
Sensory Profile PredictionRandom Forest, Support Vector Machines (SVM), Convolutional Neural Networks (CNN) nih.govsciopen.comPrediction of taste and aroma characteristics.
Spectral Data AnalysisDeep Neural Networks, Autoencoders nih.govAutomated identification of functional groups and structure confirmation.
Novel Flavor DiscoveryGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of new flavor molecules based on the 2,4-Heptadienal scaffold.
Reactivity PredictionQuantitative Structure-Activity Relationship (QSAR) models nih.govresearchgate.netEstimation of chemical reactivity and potential toxicological endpoints.

Exploration of Novel Catalytic Systems for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) Transformations

The rich functionality of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) presents a fertile ground for exploring novel catalytic transformations. The presence of two conjugated double bonds, an aldehyde, and a ketone offers multiple sites for selective chemical modification.

Selective Hydrogenation: A key challenge in the chemistry of polyunsaturated carbonyl compounds is the selective hydrogenation of one functional group in the presence of others. mdpi.com Future research could focus on developing catalysts for the selective reduction of:

The C=C double bonds to yield saturated or partially saturated aldehydes and ketones.

The aldehyde group to an alcohol, preserving the unsaturated system.

The ketone group, which is generally less reactive than the aldehyde.

Oxidation Reactions: The selective oxidation of the aldehyde group to a carboxylic acid without affecting the other functionalities is another area of interest. researchgate.netoup.com Iron-catalyzed systems using molecular oxygen as the oxidant have shown promise for the selective oxidation of α,β-unsaturated aldehydes. oup.com Greener oxidation methods using catalysts like nickel with bleach as the terminal oxidant could also be explored. researchgate.netacs.org

Carbon-Carbon Bond Forming Reactions: The dienal system can participate in various C-C bond-forming reactions, such as Diels-Alder or Michael additions. Organocatalysis, which utilizes small organic molecules to catalyze reactions, could be employed for the asymmetric functionalization of the γ- or δ-positions of the dienal moiety. semanticscholar.org

Nanotechnology Applications Incorporating 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

Nanotechnology offers innovative solutions for the delivery of flavor compounds and the development of sensitive chemical sensors. globalspec.comrsc.org

Nanoencapsulation for Flavor Delivery: As a potential flavor compound, 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) could be encapsulated within nanoscale delivery systems. nih.govnih.govresearchgate.net Techniques such as nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) could be used to:

Protect the compound from degradation due to oxidation, light, or heat. globalspec.com

Control its release, providing a longer-lasting flavor perception in food products. mdpi.com

Enhance its solubility and bioavailability in food matrices. researchgate.net

Nanoparticle-Based Sensors for Volatile Organic Compounds (VOCs): Sensors based on gold nanoparticles or metal oxides can detect volatile organic compounds (VOCs) with high sensitivity. nih.govmdpi.commdpi.com Given that 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) is likely a volatile compound, nanoparticle-based sensors could be developed for its detection in various applications, such as food quality control or environmental monitoring. rsc.orgacs.org These sensors often rely on the change in electrical resistance of a nanoparticle film upon adsorption of the analyte. nih.gov

Table 2: Potential Nanotechnology Applications

ApplicationNanotechnology ApproachBenefit
Flavor Protection and DeliveryNanoencapsulation (e.g., nanoemulsions, SLNs) globalspec.comnih.govImproved stability, controlled release, enhanced bioavailability.
Food Quality MonitoringNanoparticle-based chemiresistors nih.govmdpi.comSensitive and selective detection of the compound as a potential flavor marker.
Active PackagingEdible nano-coatings nih.govmdpi.comIncorporation into packaging to provide flavor and extend shelf-life.

Interdisciplinary Research Approaches for 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

The study of compounds like 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) can be significantly enriched through interdisciplinary approaches, particularly at the interface of chemistry, biology, and data science.

Foodomics and Flavoromics: The emerging field of "foodomics" integrates various omics disciplines to study food in a comprehensive manner. explorationpub.comnih.govexplorationpub.com "Flavoromics," a sub-discipline, focuses on the holistic understanding of flavor by combining advanced analytical chemistry with sensory evaluation and data science. nih.gov Future research could involve:

Identifying and quantifying 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in various food products using advanced analytical techniques like GC-MS and LC-HRMS. nih.gov

Investigating its formation pathways during food processing through metabolomics studies. nih.gov

Computational Chemistry and Sensory Perception: Understanding how the molecular structure of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) relates to its interaction with olfactory and gustatory receptors is a key challenge. Molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and receptor proteins, providing insights into the molecular basis of its flavor perception. nih.gov

Development of Sustainable Processes for the Synthesis and Utilization of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)

In line with the principles of green chemistry, future research should focus on developing sustainable methods for the synthesis and use of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI). pnas.orgroyalsocietypublishing.orgcapes.gov.br

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green alternative to traditional chemical methods. chemistryjournals.netresearchgate.net Future work could explore the use of enzymes for:

The stereoselective synthesis of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI).

The selective transformation of the compound into other valuable chemicals.

Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based materials would be a significant step towards sustainability. patsnap.com This could involve the conversion of biomass-derived platform chemicals into the target molecule.

Green Reaction Conditions: The development of synthetic protocols that minimize waste, reduce energy consumption, and use environmentally benign solvents is crucial. patsnap.comnih.gov This could include:

Solvent-free reactions or the use of water as a solvent. pnas.orgnih.gov

Catalytic processes that operate under mild conditions with high atom economy. numberanalytics.com

Mechanochemical methods that use mechanical energy to drive reactions. nih.gov

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI)?

The compound’s conjugated diene and ketone functional groups can be characterized using UV-Vis spectroscopy (absorbance ~230–280 nm for α,β-unsaturated carbonyl systems). Nuclear Magnetic Resonance (NMR) analysis, particularly 1^1H and 13^13C NMR, is critical for confirming the (2E,4E) stereochemistry and substituent positions. For example, the SMILES string C(=O)/C(/C)=C/C=C/C(=O)C indicates two conjugated double bonds and two ketone groups, which should produce distinct splitting patterns in NMR spectra. Infrared (IR) spectroscopy can further validate carbonyl stretching frequencies (~1700 cm1^{-1}) .

Q. How can researchers assess the oxidative stability of 2,4-Heptadienal, 4-methyl-6-oxo- (9CI) in lipid-based systems?

Accelerated oxidation studies using emulsions or bulk oils under controlled temperature (e.g., 40–60°C) and oxygen exposure are standard. Quantify degradation products like peroxides (via iodometric titration) and volatile aldehydes (via GC-MS). The compound’s formation is inhibited by antioxidants such as gallate alkyl esters (e.g., G12, G18), which can be evaluated by comparing peroxide values (PV) and 2,4-heptadienal concentrations over time .

Q. What are the key physical properties influencing experimental handling of this compound?

The compound’s low boiling point (~177°C at 760 mmHg) and density (~0.9 g/cm3^3) suggest volatility, requiring storage under inert gas (e.g., N2_2) at low temperatures (-20°C). Its conjugated diene system makes it light-sensitive; experiments should use amber glassware or dark conditions. Safety protocols must address acute toxicity (H302) and skin irritation (H315) risks .

Advanced Research Questions

Q. How can contradictory data on antioxidant efficacy against 2,4-heptadienal formation be resolved?

In emulsion systems, interfacial interactions between antioxidants (e.g., gallate esters) and lipid phases significantly affect efficacy. For example, G12 and G18 show stronger inhibition in SC-OS emulsions than in SC systems due to differences in polarity and partitioning. Researchers should:

  • Compare antioxidant lipophilicity (logP) with emulsion phase properties.
  • Use confocal microscopy to visualize antioxidant distribution.
  • Statistically analyze time-dependent degradation trends (e.g., ANOVA with Tukey’s post-hoc test) to resolve discrepancies .

Q. What experimental designs are optimal for studying synergistic effects of antioxidant combinations on 2,4-heptadienal suppression?

A factorial design (e.g., 2×2 matrix) can evaluate interactions between antioxidants like ferulate esters (C1, C2) and alkyl chain modifiers (C12). Key steps:

  • Measure PV and 2,4-heptadienal levels in single vs. combined treatments.
  • Calculate synergistic indices using the Additivity Model.
  • Address high standard deviations by increasing replicates and using robust detection methods (e.g., HS-SPME-GC-MS for volatiles) .

Q. How can computational modeling enhance the understanding of 2,4-heptadienal’s reactivity in lipid oxidation pathways?

Density Functional Theory (DFT) calculations can predict reaction energetics for radical-mediated degradation. For example:

  • Model H-abstraction from allylic positions to identify thermodynamically favored pathways.
  • Simulate interactions with transition metals (e.g., Fe2+^{2+}) to assess pro-oxidant effects.
  • Validate predictions with experimental Arrhenius plots of degradation rates .

Methodological Notes

  • Quantification: Use internal standards (e.g., 2,4-decadienal) in GC-MS to improve accuracy for trace 2,4-heptadienal detection .
  • Data Reproducibility: Standardize emulsion compositions (e.g., droplet size, pH) to minimize variability in oxidation studies .
  • Safety: Follow GHS protocols for handling acute toxicants, including fume hood use and PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.